2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide
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Overview
Description
2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is a compound of interest in various chemical research studies due to its potential applications in pharmacology and material science. It is part of a broader class of compounds known for their diverse chemical reactivity and potential for synthesis of pharmacologically active molecules.
Synthesis Analysis
The synthesis of related compounds involves several steps, including acetylation, chloromethylation, and reductive dehalogenation, among others. For example, compounds with similar structures have been synthesized through processes like the acetylation of amino derivatives followed by esterification and ester interchange steps to achieve high yields of targeted molecules (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
Molecular structure analyses of similar compounds have been conducted using techniques such as 1H, 13C NMR, and MS spectroscopy, combined with elemental analysis to confirm the molecular structure. For instance, studies on derivatives have highlighted the importance of substituent effects on molecular configuration and reactivity (Arjunan et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds in this class can lead to the formation of various biologically active molecules, with reactivity influenced by the specific substituents and molecular structure. Research has demonstrated the ability of these compounds to undergo transformations that yield pharmacologically active derivatives (Farouk, Ibrahim, & El-Gohary, 2021).
Scientific Research Applications
Synthesis and Biological Activity
One study explores the synthesis and pharmacological evaluation of derivatives from 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide, highlighting its utility in generating compounds with significant antimicrobial potential. The research involved creating Schiff bases of diphenylamine derivatives, which were then tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The study found that certain chalcones, when combined with this compound, showed notable antimicrobial activity, particularly against B. subtilis, E. coli, and C. albicans, suggesting the potential for further exploration in antimicrobial drug development (Kumar, Khan, & Kumar, 2020).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-13-9-7-12(8-10-13)17-15(18)14(16)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZSSOCBQJYQNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585360 |
Source
|
Record name | 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide | |
CAS RN |
10295-48-4 |
Source
|
Record name | 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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